molecular formula C10H12F3NO2S B13503029 3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonamide

3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonamide

Cat. No.: B13503029
M. Wt: 267.27 g/mol
InChI Key: DWGNVUGNDOIZMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propane-1-sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonamide typically involves the reaction of 4-(trifluoromethyl)benzene with propane-1-sulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Trifluoromethyl)phenyl]propane-1-sulfonamide is unique due to the combination of its trifluoromethyl group and sulfonamide moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H12F3NO2S

Molecular Weight

267.27 g/mol

IUPAC Name

3-[4-(trifluoromethyl)phenyl]propane-1-sulfonamide

InChI

InChI=1S/C10H12F3NO2S/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-17(14,15)16/h3-6H,1-2,7H2,(H2,14,15,16)

InChI Key

DWGNVUGNDOIZMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCS(=O)(=O)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.